molecular formula C5H8N2O3 B13795970 Butanamide, 2-(formylamino)-3-oxo-

Butanamide, 2-(formylamino)-3-oxo-

Cat. No.: B13795970
M. Wt: 144.13 g/mol
InChI Key: OJYVJEFROCGLHP-UHFFFAOYSA-N
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Description

Butanamide derivatives are a class of organic compounds characterized by a four-carbon backbone (butanamide) with functional modifications at specific positions. The compound Butanamide, 2-(formylamino)-3-oxo- features a formylamino (-NHCHO) substituent at the second carbon and a ketone group (-oxo) at the third carbon.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-formamido-3-oxobutanamide

InChI

InChI=1S/C5H8N2O3/c1-3(9)4(5(6)10)7-2-8/h2,4H,1H3,(H2,6,10)(H,7,8)

InChI Key

OJYVJEFROCGLHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide,2-(formylamino)-3-oxo-(9ci) can be achieved through several methods. One common method involves the use of 2-aminobutyric acid as a raw material, which is split by means of a chiral reagent to obtain an intermediate. This intermediate undergoes amidation to produce the desired compound . Another method involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia, followed by extraction and separation using an organic solvent .

Industrial Production Methods: Industrial production of Butanamide,2-(formylamino)-3-oxo-(9ci) typically involves large-scale synthesis techniques that ensure high yield and cost-effectiveness. The use of chiral reagents and organic solvents in the synthesis process helps in achieving the desired purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Butanamide,2-(formylamino)-3-oxo-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) include ammonia, chiral reagents, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) depend on the specific reaction conditions and reagents used. These products are often intermediates that can be further processed for various applications.

Scientific Research Applications

Butanamide,2-(formylamino)-3-oxo-(9ci) has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in organic synthesis. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Butanamide,2-(formylamino)-3-oxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents at Position 2 Substituents at Position 3 CAS Number Key Features
Butanamide, 2-(formylamino)-3-oxo- C₅H₈N₂O₂ 128.13 g/mol Formylamino (-NHCHO) Oxo (-C=O) Not available High polarity due to formylamino and ketone groups; potential hydrogen bonding sites.
Butanamide, N-(2-methylphenyl)-3-oxo- C₁₁H₁₃NO₂ 191.23 g/mol 2-Methylphenyl Oxo 93-68-5 Aromatic substitution enhances stability; used as an intermediate in dye synthesis .
Butanamide, 2-chloro-3-oxo-N-phenyl- C₁₀H₁₀ClNO₂ 211.65 g/mol Chlorine (-Cl) Oxo 1657-17-6 Chlorine increases electrophilicity; employed in pesticide formulations .
Butanamide, 2-[2-(2-aminophenyl)diazenyl]-N-1-naphthalenyl-3-oxo- C₂₀H₁₇N₅O₂ 359.38 g/mol Diazenyl (-N=N-) with aminophenyl Oxo 97908-11-7 Diazenyl group enables chromophore properties; used in pigments .
Butanamide, N-(5-chloro-2-methylphenyl)-2-(ethoxymethylene)-3-oxo- C₁₄H₁₆ClNO₃ 297.74 g/mol Ethoxymethylene (-CH=C(OEt)) Oxo 61643-69-4 Ethoxy group enhances solubility in organic solvents; applications in polymer chemistry .

Substituent Effects on Reactivity and Stability

  • Formylamino Group (Target Compound): The -NHCHO group introduces hydrogen bonding capacity and polarity, which may enhance solubility in polar solvents. This group is less electron-withdrawing compared to halogens but can participate in condensation reactions .
  • Diazenyl Derivatives (e.g., ) : The -N=N- moiety confers photostability and color, making these compounds suitable as dyes or pigments. However, diazenyl groups may decompose under UV light or acidic conditions .
  • Halogenated Derivatives (e.g., ) : Chlorine or fluorine substituents increase molecular weight and electronegativity, improving resistance to microbial degradation. These compounds are often used in agrochemicals .

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